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Compound of Interest

Compound Name: 5-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B065800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the reduction of 5-

bromo-2-hydroxybenzaldehyde to its corresponding alcohol, 2-bromo-5-(hydroxymethyl)phenol.

This transformation is a fundamental step in synthetic organic chemistry, often employed in the

synthesis of more complex molecules for pharmaceutical and materials science research. The

protocol detailed below utilizes sodium borohydride, a mild and selective reducing agent,

ensuring a high-yielding and straightforward conversion.

Reaction Overview
The reduction of the aldehyde functional group in 5-bromo-2-hydroxybenzaldehyde to a

primary alcohol is efficiently accomplished using sodium borohydride (NaBH₄). The reaction

proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic

carbonyl carbon of the aldehyde. A subsequent workup with a protic source protonates the

resulting alkoxide to yield the desired 2-bromo-5-(hydroxymethyl)phenol.

Data Presentation
The following table summarizes the key quantitative data for the materials in this experimental

protocol.
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Compound
Name

Role
Molecular
Formula

Molecular
Weight (
g/mol )

Molar
Quantity
(mmol)

Mass/Volum
e Used

5-Bromo-2-

hydroxybenz

aldehyde

Starting

Material
C₇H₅BrO₂ 201.02 500 100.5 g

Sodium

Borohydride

(NaBH₄)

Reducing

Agent
NaBH₄ 37.83 250 9.5 g

Tetrahydrofur

an (THF)
Solvent C₄H₈O 72.11 - 300 mL

Water

Co-

solvent/Quen

ch

H₂O 18.02 -
10 mL +

Workup

5%

Hydrochloric

Acid (HCl)

Quench/Acidi

fication
HCl (aq) - - 200 mL

2-Bromo-5-

(hydroxymeth

yl)phenol

Product C₇H₇BrO₂ 203.03 - -

Experimental Protocols
Materials and Equipment:

5-Bromo-2-hydroxybenzaldehyde

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous

5% Hydrochloric acid (HCl) solution

Deionized water
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Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

500 mL three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Rotary evaporator

Separatory funnel

Büchner funnel and filter paper

Standard laboratory glassware

Procedure:

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir

bar, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol).

Dissolution: To the flask, add 300 mL of tetrahydrofuran (THF) and 10 mL of deionized water.

Stir the mixture at room temperature until the starting material is fully dissolved.

Addition of Reducing Agent: While stirring the solution at room temperature, carefully add

sodium borohydride (9.5 g, 250 mmol) in small portions over a period of 15-20 minutes. An

exothermic reaction may be observed; maintain the temperature with a water bath if

necessary.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase

of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot

and the appearance of a more polar product spot indicates reaction completion.
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Work-up and Quenching: After 2 hours, cool the reaction mixture in an ice bath. Slowly and

carefully add 200 mL of 5% hydrochloric acid dropwise to quench the excess sodium

borohydride and hydrolyze the borate esters. Vigorous gas evolution (hydrogen) will occur,

so ensure adequate ventilation and controlled addition.

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the

aqueous layer with ethyl acetate (3 x 150 mL).

Washing: Combine the organic extracts and wash successively with deionized water (2 x 200

mL) and brine (1 x 150 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: The crude product, 2-bromo-5-(hydroxymethyl)phenol, is obtained as a solid.

Further purification can be achieved by recrystallization.[1]

Recrystallization Procedure: Dissolve the crude solid in a minimum amount of hot ethyl

acetate. If any insoluble impurities remain, perform a hot filtration. Allow the solution to

cool slowly to room temperature, then place it in an ice bath to induce crystallization.

Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl

acetate, and dry under vacuum.

Characterization of 2-Bromo-5-(hydroxymethyl)phenol:

Appearance: White crystalline solid.[1]

Melting Point: 110-112 °C.[1]

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 9.95 (s, 1H, Ar-OH), 7.21 (d, J=2.4 Hz, 1H, Ar-H),

6.95 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 5.15 (t, J=5.6 Hz, 1H, CH₂-

OH), 4.40 (d, J=5.6 Hz, 2H, Ar-CH₂).

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 155.0, 142.5, 129.0, 120.2, 117.5, 110.0, 62.8.
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Experimental Workflow for the Reduction of 5-Bromo-2-hydroxybenzaldehyde

Start
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at Room Temperature

Stir for 2 hours
at Room Temperature

Quench with 5% HCl
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Extract with Ethyl Acetate

Wash with Water and Brine

Dry over MgSO4/Na2SO4
and Concentrate

Recrystallize from
Ethyl Acetate

2-Bromo-5-(hydroxymethyl)phenol
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Caption: Step-by-step experimental workflow.
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Chemical Transformation Pathway

5-Bromo-2-hydroxybenzaldehyde
(Aldehyde)

2-Bromo-5-(hydroxymethyl)phenol
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Reduction

1. NaBH4, THF/H2O
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Caption: Reaction signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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